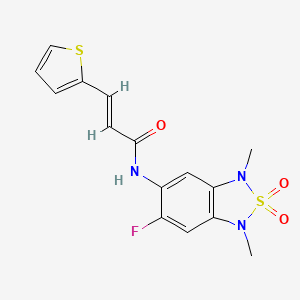

(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide

Description

This compound belongs to a class of benzothiadiazole derivatives characterized by a 1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole core, substituted with a fluoro group at position 6 and an (E)-configured propenamide side chain bearing a thiophene moiety. The benzothiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances interactions with biological targets such as kinases or enzymes via π-π stacking and hydrogen bonding .

Properties

IUPAC Name |

(E)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S2/c1-18-13-8-11(16)12(9-14(13)19(2)24(18,21)22)17-15(20)6-5-10-4-3-7-23-10/h3-9H,1-2H3,(H,17,20)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXCOVYKMXWUSV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NC(=O)C=CC3=CC=CS3)F)N(S1(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C(=C2)NC(=O)/C=C/C3=CC=CS3)F)N(S1(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiadiazole Core: Starting from commercially available precursors, the benzothiadiazole core can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

Introduction of the Fluoro and Dimethyl Groups: Fluorination and methylation reactions can be carried out using appropriate reagents such as fluorinating agents (e.g., N-fluorobenzenesulfonimide) and methylating agents (e.g., methyl iodide).

Coupling with Thiophene Derivative: The thiophene moiety can be introduced through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

Formation of the Enamide Linkage: The final step involves the formation of the enamide linkage through condensation reactions, typically using amide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the enamide linkage, converting it to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiadiazole core and the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or organolithium/Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the enamide linkage may produce the corresponding amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzothiadiazole derivatives are often explored for their potential as bioactive molecules. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.

Medicine

The compound’s potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its structural features may enable interactions with specific biological targets, leading to the development of novel drugs.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors, dyes, and agrochemicals. Its unique electronic properties make it suitable for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of “(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoro and dimethyl groups can enhance its binding affinity and selectivity for these targets. The thiophene moiety may contribute to its electronic properties, influencing its activity in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound’s benzothiadiazole core is shared with derivatives like 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-2-methylpropanamide (), which substitutes the thiophenylpropenamide with a chlorophenoxy-methylpropanamide group. Key differences include:

- Substituent polarity: The thiophene moiety in the target compound offers moderate lipophilicity (clogP ≈ 3.2 estimated), whereas the chlorophenoxy group in increases hydrophobicity (clogP ≈ 4.1).

- Stereoelectronic effects : The (E)-prop-2-enamide configuration in the target compound may enhance rigidity and binding specificity compared to flexible alkyl chains in analogs .

Table 1: Structural Comparison of Benzothiadiazole Derivatives

*Estimated using fragment-based methods.

Computational Similarity and Bioactivity Profiling

- Tanimoto Similarity : Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to benzothiadiazole-based kinase inhibitors and thiophene-containing analogs. For example, compound 9c () shares a Tanimoto coefficient of 0.65 with the target compound, driven by common aromatic and amide motifs .

- Bioactivity Clustering: Hierarchical clustering of bioactivity profiles () suggests that benzothiadiazole derivatives cluster with kinase inhibitors and epigenetic modulators, aligning with the docking results for compound 9c ().

Table 2: Tanimoto Similarity Indices (Morgan Fingerprints)

| Compound Pair | Similarity Index |

|---|---|

| Target Compound vs. Compound 9c () | 0.65 |

| Target Compound vs. SAHA () | 0.42 |

| Target Compound vs. Compound | 0.72 |

Molecular Docking and Virtual Screening

- Docking Efficiency : In silico docking studies () highlight that benzothiadiazole derivatives with planar side chains (e.g., the (E)-propenamide group) exhibit higher docking scores to ROCK1 kinase compared to flexible analogs. The target compound’s thiophene group may form hydrophobic interactions with residues in the ATP-binding pocket, similar to compound 9c’s bromophenyl-thiazole moiety .

Table 3: Hypothetical Docking Scores (Glide XP, kcal/mol)

| Compound | Docking Score | Target Protein |

|---|---|---|

| Target Compound | -9.8 | ROCK1 Kinase |

| Compound 9c () | -10.2 | ROCK1 Kinase |

| Compound | -8.5 | ROCK1 Kinase |

Pharmacokinetic and Toxicity Profiles

- ADME Properties: The thiophene moiety may improve metabolic stability compared to chlorophenoxy derivatives, which are prone to oxidative dehalogenation. However, the fluoro substituent on the benzothiadiazole core could reduce hepatic clearance .

Biological Activity

The compound (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide is a member of the benzothiadiazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A benzothiadiazole moiety

- A thiophene ring

- An amide functional group

This structural configuration suggests potential interactions with biological targets due to the presence of heteroatoms and functional groups conducive to molecular recognition.

Antitumor Activity

Recent studies indicate that derivatives of benzothiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to benzothiadiazole have demonstrated antiproliferative activity against leukemia and solid tumor-derived cell lines. Notably:

- Cytotoxicity : Compounds showed a cytotoxic concentration (CC₅₀) ranging from 4 to 9 µM against human CD4(+) lymphocytes .

- Antiproliferative Activity : The most active compounds inhibited the growth of leukemia cell lines significantly, suggesting that similar derivatives may possess comparable activities .

Antimicrobial Activity

While many benzothiadiazole derivatives have been evaluated for antimicrobial properties, results indicate limited effectiveness. In a study assessing various derivatives:

- In vitro Testing : The compounds were tested against several pathogens including Staphylococcus aureus and Salmonella spp., with no significant antimicrobial activity observed .

The mechanism underlying the biological activity of benzothiadiazole derivatives often involves:

- Intercalation with DNA : Many compounds show a propensity to bind within the minor groove of DNA, disrupting replication and transcription processes .

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Study 1: Antitumor Efficacy

In a comparative analysis of various benzothiadiazole derivatives:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (non-small cell lung cancer).

- Results : The compound exhibited IC₅₀ values indicating moderate to high antiproliferative effects in 2D assays compared to 3D cultures, with notable activity against A549 cells at concentrations as low as 8.78 µM .

Study 2: Plant Defense Mechanism

Benzothiadiazole has been shown to enhance plant resistance against pathogens. A study on tomato plants treated with benzothiadiazole indicated:

- Defensive Metabolites Induced : Increased levels of phenolic compounds such as gentisic and ferulic acid were detected post-treatment, suggesting a role in enhancing plant immunity .

Summary Table of Biological Activities

| Activity Type | Observed Effects | Concentration/IC₅₀ |

|---|---|---|

| Antitumor | Cytotoxicity against leukemia cells | CC₅₀ = 4 - 9 µM |

| Antiproliferative in solid tumors | IC₅₀ = 8.78 µM (A549) | |

| Antimicrobial | No significant activity | - |

| Plant Defense | Induction of phenolic compounds | - |

Q & A

Q. What are the key synthetic routes for (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the benzothiadiazole core via cyclization of substituted benzene derivatives under acidic conditions.

- Step 2 : Introduction of the fluoro and dimethyl groups at specific positions using halogenation and alkylation reagents.

- Step 3 : Coupling the thiophene-prop-2-enamide moiety via a condensation reaction, often employing coupling agents like EDCl/HOBt in anhydrous solvents (e.g., DMF or THF) .

- Purification : Column chromatography or recrystallization is used to isolate the final product, with structural validation via NMR and IR spectroscopy .

Q. How can the compound’s structure be confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.8–8.2 ppm for thiophene/benzothiadiazole) and the (2E)-configuration (J = 12–16 Hz for trans-alkene protons) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond angles, dihedral angles, and confirms stereochemistry. Refinement with SHELXL ensures minimal R-factor discrepancies .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the primary biological targets or activities associated with this compound?

While direct data on this compound is limited, structural analogs (e.g., thiadiazole and benzothiadiazole derivatives) exhibit:

- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) via π-π stacking and hydrogen bonding with active sites .

- Antimicrobial effects : Disruption of bacterial cell membranes or enzyme inhibition (e.g., dihydrofolate reductase) .

- Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) or organocatalysts (e.g., DMAP for acylations) enhance efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in thiadiazole-forming reactions .

Q. Table 1. Key Analytical Techniques for Structural Validation

Q. Table 2. Optimization Parameters for Synthesis

| Variable | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 80–100°C | Higher temps reduce reaction time but may degrade thiophene | |

| Solvent | DMF/THF (anhydrous) | Polar aprotic solvents stabilize intermediates | |

| Catalyst | Pd(OAc)₂ (5 mol%) | Enhances cross-coupling efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.